ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an amino group at position 2, a phenyl group at position 1, and an ethyl carboxylate ester at position 3. Pyrrolo[2,3-b]quinoxaline derivatives are recognized for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H16N4O2/c1-2-25-19(24)15-16-18(22-14-11-7-6-10-13(14)21-16)23(17(15)20)12-8-4-3-5-9-12/h3-11H,2,20H2,1H3 |
InChI Key |
UJIQZLGCILILPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrole ring. The final steps involve the functionalization of the carboxylate and amino groups.
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction, often involving the use of an α,β-unsaturated carbonyl compound.
Functionalization: The ethyl ester and amino groups are introduced in the final steps, typically through esterification and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various types of tumors, making it a candidate for further development as an anticancer agent.
Antifungal Properties
The compound has been evaluated for its antifungal activity, particularly against strains of Candida albicans. In vitro studies suggest that it may act as an efflux pump inhibitor, enhancing the efficacy of existing antifungal treatments by reducing drug resistance.
Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor for metals in acidic environments. Its effectiveness in preventing corrosion of C38 steel in hydrochloric acid solutions has been documented, demonstrating its utility in industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrrolo[2,3-b]quinoxaline derivatives are heavily influenced by substituent variations at the 1-position. Below is a detailed comparison of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate with its structural analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]quinoxaline Derivatives
Key Observations
Substituent Effects on Bioactivity Phenyl vs. Hexyl: The phenyl group (electron-rich) may enhance π-π interactions with biological targets compared to the aliphatic hexyl group, which primarily increases lipophilicity . Amino Substituents: The 4-aminophenyl analog introduces a hydrogen-bond donor, which could facilitate interactions with polar residues in proteins or nucleic acids .
Synthetic Yields
- Palladium-catalyzed methods generally yield >80% for phenyl-substituted derivatives , while Buchwald amination-cyclization approaches for bulkier substituents (e.g., cyclohexylmethyl) may require optimization to achieve comparable efficiency .
Biological Activity
Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No. 306278-66-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides an overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 347.37 g/mol. The compound features a pyrroloquinoxaline core which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 3.23 |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 3.23 |
| K562 (Leukemia) | 0.164 | Doxorubicin | 3.23 |
These results indicate that this compound possesses superior activity compared to the standard chemotherapeutic agent doxorubicin, particularly against liver and cervical cancer cell lines .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. For instance, studies have shown that quinoxaline derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the quinoxaline ring can significantly influence the biological activity of the derivatives. Key findings include:
- Electron Donating Groups : Compounds with electron-donating groups at specific positions demonstrate enhanced activity.
- Substituent Effects : The presence of substituents such as methoxy or ethoxy groups at the para position can increase potency against certain cancer types .
Case Study 1: Antitumor Activity in Preclinical Models
A preclinical study assessed the antitumor efficacy of this compound in vivo using xenograft models of human tumors. The compound was administered at various dosages, demonstrating significant tumor regression compared to control groups.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound was evaluated alongside established chemotherapeutics. Results indicated potential synergistic effects when used in conjunction with agents such as cisplatin and paclitaxel, leading to enhanced cytotoxicity against resistant cancer cell lines .
Q & A
Q. What are the common synthetic routes for ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrole or quinoxaline precursors. A notable method includes palladium-catalyzed C–C coupling between phenylboronic acid and intermediates like ethyl 3′-butyl-2,4′-dioxo-5,6′-diphenyl-1,2,3′,4′-tetrahydro-1′H-spiro[pyrrole-3,2′-quinazoline]-4-carboxylate, yielding the target compound in 88% efficiency . Substitution reactions (e.g., using o-phenylenediamine) and cyclocondensation are also critical steps .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling Reaction | Pd catalyst, toluene:water (1:1) | 82–88% |
| Cyclocondensation | o-phenylenediamine, ethanol | 76–88% |
Q. How is the structure of this compound validated experimentally?
X-ray crystallography (via SHELX software ) and NMR spectroscopy are standard. For example, NMR (300 MHz, DMSO-) of analogous compounds shows peaks at δ 7.50–7.57 (m, 1H) and 4.27 (q, 2H, J=7.2 Hz), confirming ester and aromatic moieties . Mass spectrometry (e.g., ESIMS m/z 402.2) further validates molecular weight .
Q. What preliminary assays assess its biological activity?
The DPPH radical scavenging assay is widely used for antioxidant evaluation. In related pyrroloquinoxalines, ethyl 1,2-diphenyl derivatives showed IC values comparable to ascorbic acid, indicating significant activity .
| Compound | DPPH Scavenging (%) |
|---|---|
| Ascorbic Acid (Control) | 85–90% |
| Ethyl 1,2-Diphenyl Derivative | 70–75% |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Continuous flow reactors and catalytic systems (e.g., Pd or Cu catalysts) enhance scalability and yield. For instance, optimizing solvent systems (toluene:water) and temperature (80–100°C) during coupling reactions improves regioselectivity and reduces byproducts . Statistical methods like Design of Experiments (DoE) can model parameter interactions (e.g., pH, catalyst loading) for maximum efficiency.
Q. What computational methods predict electronic effects of substituents on reactivity?
Density Functional Theory (DFT) calculations analyze electron distribution and nucleophilicity. Substituents like phenyl groups increase electron density on the pyrroloquinoxaline core, enhancing susceptibility to electrophilic substitution . Molecular docking studies (e.g., AutoDock Vina) further correlate electronic properties with biological target binding .
| Substituent | Electron Density (DFT) | Nucleophilicity |
|---|---|---|
| Phenyl | High | Enhanced |
| Methoxy | Moderate | Reduced |
Q. How to resolve discrepancies in spectroscopic data during structural analysis?
Cross-validation using complementary techniques is critical. For example:
Q. What mechanistic insights explain substitution reactions at the amino group?
Kinetic studies and isotopic labeling () track reaction pathways. For instance, nucleophilic substitution at the 2-amino position proceeds via a two-step mechanism: (1) protonation of the amino group, (2) attack by nucleophiles (e.g., benzyl chloride) under basic conditions . Steric effects from the phenyl group slow reactivity compared to unsubstituted analogs .
Methodological Tables
Q. Table 1: Comparative Reactivity of Pyrroloquinoxaline Derivatives
| Derivative | Substituent | Reaction Rate (k, s) |
|---|---|---|
| Ethyl 2-Amino-1-Phenyl | Phenyl | 1.2 × 10 |
| Ethyl 2-Amino-1-Methyl | Methyl | 3.8 × 10 |
Q. Table 2: Crystallographic Data (SHELX Refinement)
| Parameter | Value |
|---|---|
| Space Group | P |
| R-Factor | 0.045 |
| Bond Length (C–N) | 1.34 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
